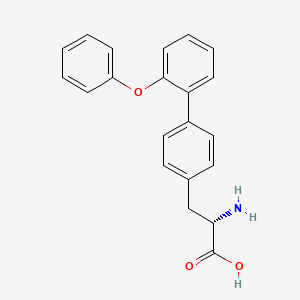
2-Phenoxy-biphenyl alanine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Phenoxy-biphenyl alanine is an organic compound that belongs to the class of biphenyl derivatives It is characterized by the presence of a phenoxy group attached to a biphenyl structure, which is further linked to an alanine moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Phenoxy-biphenyl alanine typically involves multi-step organic reactions. One common method includes the coupling of phenoxy acid with an amino-biphenyl derivative. The reaction is often carried out in the presence of coupling agents such as 2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate (TBTU) and solvents like dry dichloromethane (DCM) under controlled conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification through recrystallization or chromatography to obtain the desired product.
Analyse Chemischer Reaktionen
Types of Reactions: 2-Phenoxy-biphenyl alanine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phenoxy acids.
Reduction: Reduction reactions can convert it into different biphenyl derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups into the biphenyl structure.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Major Products: The major products formed from these reactions include various substituted biphenyl derivatives, which can be further utilized in different applications.
Wissenschaftliche Forschungsanwendungen
2-Phenoxy-biphenyl alanine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in the study of biochemical pathways and interactions.
Industry: The compound is utilized in the production of polymers and other industrial materials.
Wirkmechanismus
The mechanism of action of 2-Phenoxy-biphenyl alanine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, influencing their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
Biphenylalanine: Shares a similar biphenyl structure but lacks the phenoxy group.
Phenylalanine: An amino acid with a simpler structure compared to 2-Phenoxy-biphenyl alanine.
Phenoxyacetic acid: Contains a phenoxy group but differs in the overall structure.
Uniqueness: this compound is unique due to its combination of a phenoxy group, biphenyl structure, and alanine moiety. This unique structure imparts specific chemical and biological properties, making it valuable for various applications.
Eigenschaften
Molekularformel |
C21H19NO3 |
|---|---|
Molekulargewicht |
333.4 g/mol |
IUPAC-Name |
(2S)-2-amino-3-[4-(2-phenoxyphenyl)phenyl]propanoic acid |
InChI |
InChI=1S/C21H19NO3/c22-19(21(23)24)14-15-10-12-16(13-11-15)18-8-4-5-9-20(18)25-17-6-2-1-3-7-17/h1-13,19H,14,22H2,(H,23,24)/t19-/m0/s1 |
InChI-Schlüssel |
CJBYSVCUTWXVBN-IBGZPJMESA-N |
Isomerische SMILES |
C1=CC=C(C=C1)OC2=CC=CC=C2C3=CC=C(C=C3)C[C@@H](C(=O)O)N |
Kanonische SMILES |
C1=CC=C(C=C1)OC2=CC=CC=C2C3=CC=C(C=C3)CC(C(=O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![5,6-Dichlorobenzo[b]thiophene-2-carboxylic acid](/img/structure/B13917021.png)
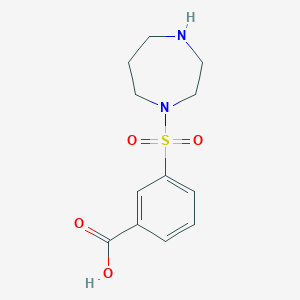
![N-Benzo[1,3]dioxol-5-yl-2-bromo-propionamide](/img/structure/B13917030.png)

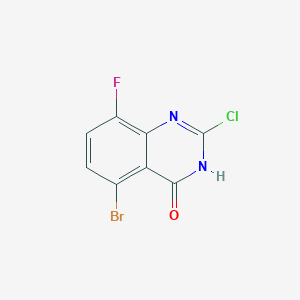
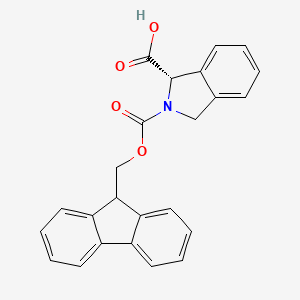
![1-(2,6-Dioxopiperidin-3-yl)-3-methyl-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carbaldehyde](/img/structure/B13917054.png)
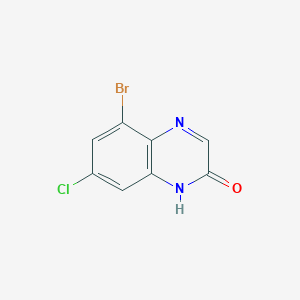

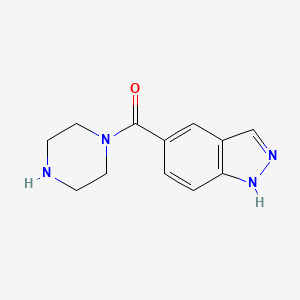
![4-Amino-3-bromo-1-methyl-pyrrolo[3,2-C]pyridine-7-carbonitrile](/img/structure/B13917077.png)

